molecular formula C18H20N4O B6440814 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one CAS No. 2548989-37-1

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B6440814
CAS No.: 2548989-37-1
M. Wt: 308.4 g/mol
InChI Key: UDIVRWGOLODABJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The molecular structure of imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions of imidazole are diverse due to its amphoteric nature, i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one has been studied for its potential applications in medicinal chemistry and pharmacology. In particular, this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. In addition, this compound has been studied for its potential as a drug for the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one is not yet fully understood. However, it is believed that this compound may act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of various physiological processes, including mood, appetite, and sleep. In addition, this compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, this compound has been shown to possess antidepressant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is commercially available. Second, it is relatively stable and has a long shelf life. Third, it is non-toxic and has a low risk of side effects.
However, there are several limitations to consider when using this compound in laboratory experiments. First, it is not yet fully understood how this compound interacts with various biological systems. Second, it is not yet clear how this compound affects different types of cells. Third, there is limited data on the long-term effects of this compound.

Future Directions

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one has a wide range of potential applications in medicinal chemistry and pharmacology, and further research is needed to fully understand its mechanism of action and its effects on various biological systems. Future research should focus on elucidating the molecular mechanisms of action of this compound, as well as investigating its potential therapeutic effects in various diseases. In addition, further research should be conducted to determine the long-term effects of this compound and to develop methods for its safe and effective use in clinical settings. Finally, further research should be conducted to identify potential side effects of this compound and to develop strategies for mitigating them.

Synthesis Methods

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one can be synthesized via a variety of methods, including the condensation of imidazole with indole and the reaction of imidazole with indole-3-carboxaldehyde. The most common method of synthesis is via the reaction of 1-imidazole-3-carboxaldehyde and indole in the presence of a base such as potassium hydroxide. This reaction results in the formation of this compound and water as the byproduct.

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on the specific compound. Some imidazole derivatives are used in commercially available drugs, indicating that they have passed safety tests for those specific uses .

Properties

IUPAC Name

1-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c23-18(22-11-14(12-22)10-21-8-7-19-13-21)6-5-15-9-20-17-4-2-1-3-16(15)17/h1-4,7-9,13-14,20H,5-6,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIVRWGOLODABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CNC3=CC=CC=C32)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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